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retroviral nucleocapsid protein NCp10 - 129924-33-0

retroviral nucleocapsid protein NCp10

Catalog Number: EVT-1522113
CAS Number: 129924-33-0
Molecular Formula: C16H16N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The retroviral nucleocapsid protein NCp10 is a critical component of the Moloney murine leukemia virus, consisting of 56 amino acids. This protein plays a significant role in the viral life cycle, particularly in nucleic acid binding and genomic RNA packaging. The structure of NCp10 features a zinc finger motif, which is essential for its biological functions. This motif is characterized by the CysX2CysX4HisX4Cys configuration, typical of many retroviral nucleocapsid proteins, allowing for specific interactions with RNA molecules.

Source and Classification

NCp10 is derived from the Moloney murine leukemia virus, a member of the Retroviridae family. Retroviruses are classified as enveloped viruses that replicate through reverse transcription. The nucleocapsid proteins within these viruses, including NCp10, are fundamental for encapsulating the viral RNA genome and facilitating its replication.

Synthesis Analysis

Methods

The synthesis of NCp10 can be achieved through solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of the peptide, enabling the incorporation of specific amino acids that are crucial for functionality.

Technical Details

The solid-phase synthesis involves the following steps:

  1. Resin Preparation: A suitable resin is selected to anchor the first amino acid.
  2. Amino Acid Coupling: Amino acids are sequentially added to the growing peptide chain through coupling reactions.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.

This process ensures high yields and purity of the nucleocapsid protein, which is essential for subsequent functional studies.

Molecular Structure Analysis

The three-dimensional structure of NCp10 has been extensively studied using nuclear magnetic resonance spectroscopy. The protein's structure reveals a well-defined zinc finger domain surrounded by flexible N- and C-terminal regions.

Structure Data

  • Zinc Finger Motif: The CysX2CysX4HisX4Cys configuration binds one zinc atom, which stabilizes the protein's structure.
  • NMR Findings: Studies have shown that NCp10's backbone has a root mean square deviation (RMSD) of 0.747 Å when considering backbone atoms, indicating a highly defined structure under physiological conditions .
Chemical Reactions Analysis

NCp10 participates in several biochemical reactions crucial for viral replication:

  1. RNA Binding: The protein preferentially binds to single-stranded RNA through its zinc finger domain.
  2. Dimerization: It promotes genomic RNA dimerization, which is vital for packaging into new virions.
  3. Annealing Activity: NCp10 facilitates the annealing of transfer RNA to viral genomic RNA during reverse transcription.

Technical Details

The binding interactions involve hydrophobic contacts and specific stacking interactions between aromatic residues and nucleic acid bases, enhancing the specificity and efficiency of these reactions .

Mechanism of Action

The mechanism by which NCp10 exerts its effects involves several steps:

  1. Nucleic Acid Recognition: The zinc finger domain recognizes and binds to specific RNA sequences.
  2. Complex Formation: Upon binding, conformational changes occur that stabilize the nucleic acid-protein complex.
  3. Facilitation of Viral Processes: This complex formation aids in processes such as RNA dimerization and reverse transcription initiation.

Data indicates that mutations in critical residues within NCp10 can lead to significant reductions in viral infectivity, underscoring its essential role in retroviral biology .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 6 kDa.
  • Solubility: Soluble in aqueous buffers at neutral pH; stability decreases under extreme pH conditions.

Chemical Properties

  • Zinc Binding: Exhibits strong coordination with zinc ions, critical for structural integrity.
  • Amino Acid Composition: Rich in basic residues that facilitate interaction with negatively charged nucleic acids.

Relevant analyses demonstrate that alterations in environmental conditions (e.g., pH changes) can affect NCp10's structural conformation and functionality .

Applications

NCp10 has several scientific applications:

  • Viral Research: Understanding NCp10's role enhances knowledge about retroviral mechanisms and potential therapeutic targets.
  • Biotechnology: Its ability to bind nucleic acids makes it useful in developing molecular tools for gene therapy and RNA manipulation.
  • Drug Development: Targeting NCp10 interactions with RNA may provide new strategies for antiviral drug design.
Structural Characterization of NCp10

Zinc Finger Motif Architecture in NCp10

NCp10 contains a single CCHC-type zinc finger (ZF) with the invariant sequence CX₂CX₄HX₄C (residues 28–40). This motif coordinates a zinc ion tetrahedrally, folding into a compact knuckle structure stabilized by hydrophobic interactions. Key residues include:

  • Cys28/Cys31: Chelate zinc alongside His36/Cys40.
  • Trp35: Positioned in the hydrophobic core, critical for nucleic acid (NA) binding via base stacking.
  • Hydrophobic patch: Formed by Phe32, Leu33, and Trp35, enabling NA intercalation [2] [8].

Mutagenesis studies reveal that substitutions (e.g., Trp35→Ser) disrupt ZF folding, impairing viral replication by compromising reverse transcription and genomic RNA packaging [2]. The ZF domain adopts a well-defined tertiary structure, while flanking regions exhibit conformational flexibility essential for chaperone activity [8].

Table 1: Zinc Finger Motif in Retroviral NC Proteins

VirusProteinZF MotifKey ResiduesStructural Role
MoMuLVNCp10CX₂CX₄HX₄CCys28/Cys31/His36/Cys40, Trp35Zinc coordination, NA intercalation
HIV-1NCp7Two ZFs: CX₂CX₄HX₄CAnalogous Trp37 (ZF1), Trp61 (ZF2)NA annealing, duplex destabilization
HTLV-1NCp15CX₂CX₄HX₄CReduced basic residuesWeak chaperone activity [4] [7]

Conformational Dynamics of Basic Flanking Sequences

The ZF domain is flanked by N- and C-terminal basic regions enriched in arginine and lysine (e.g., Arg15, Arg18, Lys49). These sequences:

  • Adopt intrinsic disorder: Exhibit conformational heterogeneity in solution, evidenced by NMR relaxation studies [8].
  • Mediate NA aggregation: Electrostatic interactions with phosphate backbones promote NA condensation. Deletion of basic residues (e.g., ΔPR3 mutant) reduces viral RNA packaging efficiency by >50% [2] [5].
  • Enable adaptive binding: Transition from disorder to partial order upon NA contact, facilitating interactions with diverse NA structures [4] [9].

Compared to HIV-1 NCp7, NCp10’s basic regions show higher flexibility, correlating with its moderate duplex destabilization activity [4].

Role of Terminal Chains in Zinc-Binding Affinity and Protein Folding

The N-terminal (residues 1–13) and C-terminal (residues 41–56) chains modulate zinc affinity and folding kinetics:

  • Zinc coordination: Removal of terminal residues (e.g., truncation to residues 14–53) reduces zinc-binding affinity by 10-fold but preserves biological activity. Full-length NCp10 exhibits Kd(Zn²⁺) ~10⁻¹² M [8].
  • Folding stability: Terminal deletions increase conformational entropy, accelerating ZF unfolding rates. The C-terminus (residues 50–56) stabilizes the hydrophobic core via Leu50 and Ile54 [8].
  • Functional compromise: Mutant ΔPR3 (deleting C-terminal Pro/Arg residues) retains RNA packaging but impairs reverse transcription, highlighting distinct roles of terminal vs. ZF domains [2].

NMR and Fluorescence-Based Structural Studies

NMR Spectroscopy

  • 3D structure determination: The complex of NCp1014–53 with d(ACGCC) was solved using 577 NOE restraints (40 intermolecular). Key findings:
  • Trp35 inserts between G3 and C4 bases of d(ACGCC), stacking with G3 (Kd ~100 nM) [8].
  • Zinc finger residues (Phe32, Leu33) form hydrophobic contacts with deoxyribose moieties.
  • Basic residues (Arg19, Lys34) form salt bridges with phosphate groups [8] [9].
  • Dynamics analysis: Backbone amide NMR relaxation reveals nanosecond-timescale motions in basic regions, enabling adaptive recognition [9].

Fluorescence Spectroscopy

  • Trp35 quenching: Upon d(ACGCC) binding, Trp35 fluorescence is quenched >90%, confirming intercalation. Mutations (Trp35→Ala) abolish quenching and NA annealing [8].
  • Binding kinetics: Stopped-flow fluorescence shows NCp10 associates with ssDNA at diffusion-limited rates (kon ~10⁸ M⁻¹s⁻¹), while dissociation occurs in milliseconds [4] [8].

Table 2: Biophysical Parameters of NCp10-NA Interactions

MethodTarget NAKd (nM)Key ResiduesStructural Insight
Fluorescence quenchingd(ACGCC)100Trp35Intercalation at G:C steps
NMR titrationSL3 stem-loop500Trp35, Arg19, Lys34Specificity for guanosine loops
Isothermal titration calorimetrytRNAPro50Basic flanking regionsElectrostatic-driven initial binding [2] [8]

Properties

CAS Number

129924-33-0

Product Name

retroviral nucleocapsid protein NCp10

Molecular Formula

C16H16N2O3

Synonyms

retroviral nucleocapsid protein NCp10

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